1-(3,4-Difluorophenyl)cyclopropanamine

Catalog No.
S864373
CAS No.
474709-85-8
M.F
C9H9F2N
M. Wt
169.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3,4-Difluorophenyl)cyclopropanamine

CAS Number

474709-85-8

Product Name

1-(3,4-Difluorophenyl)cyclopropanamine

IUPAC Name

1-(3,4-difluorophenyl)cyclopropan-1-amine

Molecular Formula

C9H9F2N

Molecular Weight

169.17 g/mol

InChI

InChI=1S/C9H9F2N/c10-7-2-1-6(5-8(7)11)9(12)3-4-9/h1-2,5H,3-4,12H2

InChI Key

JDLOWXCENGEIOR-UHFFFAOYSA-N

SMILES

C1CC1(C2=CC(=C(C=C2)F)F)N

Canonical SMILES

C1CC1(C2=CC(=C(C=C2)F)F)N

1-(3,4-Difluorophenyl)cyclopropanamine is a cyclopropane derivative characterized by the presence of a difluorophenyl group. This compound is notable for its unique structural features, which include a cyclopropane ring and a phenyl group substituted with two fluorine atoms at the 3 and 4 positions. The chemical formula for 1-(3,4-Difluorophenyl)cyclopropanamine is C₉H₁₀F₂N, and it has a molecular weight of approximately 175.19 g/mol. The compound exists in various stereoisomeric forms, with specific configurations influencing its biological activity and chemical reactivity .

Due to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The amine group can act as a nucleophile, allowing for reactions with electrophiles.
  • Cyclopropanation Reactions: The cyclopropane moiety can undergo ring-opening reactions under certain conditions, leading to the formation of various derivatives.
  • Reduction Reactions: The compound can be reduced to yield different amine derivatives, which may have altered pharmacological properties .

Research indicates that 1-(3,4-Difluorophenyl)cyclopropanamine exhibits significant biological activity, particularly in the context of pharmacology. It has been studied for its potential role as an intermediate in the synthesis of various pharmaceutical agents, including those targeting cardiovascular diseases. Its unique fluorinated structure may enhance its binding affinity to biological targets compared to non-fluorinated analogs .

The synthesis of 1-(3,4-Difluorophenyl)cyclopropanamine typically involves several steps:

  • Starting Material Preparation: The synthesis often begins with 3,4-difluorobenzaldehyde or related fluorinated compounds.
  • Cyclopropanation: A common method for synthesizing cyclopropane derivatives involves the reaction of the starting material with diazo compounds or through metal-catalyzed cyclopropanation.
  • Amine Formation: The final step usually involves reductive amination or direct amination to introduce the amine functionality into the cyclopropane structure .

An example synthesis pathway includes:

  • Reacting 3,4-difluorobenzaldehyde with malonic acid to form an intermediate.
  • Subjecting this intermediate to cyclopropanation conditions using reagents like ethyl diazoacetate.
  • Converting the resulting carboxylic acid derivative into the desired amine through hydrolysis and subsequent reduction .

1-(3,4-Difluorophenyl)cyclopropanamine has potential applications in various fields:

  • Pharmaceutical Development: As an intermediate in the synthesis of drugs targeting various diseases, particularly those affecting the cardiovascular system.
  • Chemical Research: Used in studies exploring the effects of fluorination on biological activity and drug design.
  • Material Science: Investigated for potential applications in developing new materials with unique properties due to its distinctive structure .

Studies on 1-(3,4-Difluorophenyl)cyclopropanamine have focused on its interactions with biological targets. These include:

  • Enzyme Inhibition: Investigations into how this compound may inhibit specific enzymes involved in disease pathways.
  • Receptor Binding Studies: Assessing how effectively it binds to various receptors compared to other similar compounds.
  • Toxicological Assessments: Evaluating its safety profile and potential side effects when used in therapeutic contexts .

Several compounds exhibit structural similarities to 1-(3,4-Difluorophenyl)cyclopropanamine. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Aspects
1-(2-Fluorophenyl)cyclopropanamineCyclopropane ring with a single fluorine on phenylLess lipophilic due to fewer fluorine substituents
1-(3-Fluorophenyl)cyclopropanamineCyclopropane ring with one fluorine on phenylMay exhibit different receptor interactions
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamineEnantiomeric form of the compoundPotentially different biological activities
(1R)-2-(3-Fluorophenyl)cyclopropanamineCyclopropane with one fluorineDifferent pharmacokinetic properties

The presence of multiple fluorine atoms in 1-(3,4-Difluorophenyl)cyclopropanamine enhances its lipophilicity and may improve its pharmacological profile compared to similar compounds .

XLogP3

1.3

Dates

Modify: 2023-08-16

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